molecular formula C7H3BrF3IO B1376140 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene CAS No. 1187984-18-4

1-Bromo-4-iodo-2-(trifluoromethoxy)benzene

Cat. No.: B1376140
CAS No.: 1187984-18-4
M. Wt: 366.9 g/mol
InChI Key: RZYCOYDGYHAOSE-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3IO. It is a halogenated aromatic compound that contains both bromine and iodine atoms, as well as a trifluoromethoxy group. This compound is used as an intermediate in organic synthesis and has applications in various fields of chemistry and industry .

Preparation Methods

1-Bromo-4-iodo-2-(trifluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to form 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction, where one of the iodine atoms is replaced by a bromine atom, resulting in the formation of the target compound .

In industrial production, the synthesis of this compound typically involves similar reaction steps but may be optimized for larger-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-4-iodo-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the halogen atoms with nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups. For instance, the trifluoromethoxy group can be oxidized to form a trifluoromethyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-4-iodo-2-(trifluoromethoxy)benzene has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules with specific structures and properties.

    Catalysis: The compound can be used as a precursor for the synthesis of catalysts used in various chemical reactions.

    Pharmaceuticals: It serves as a building block in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the synthesis of materials with unique electronic and optical properties.

Comparison with Similar Compounds

1-Bromo-4-iodo-2-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .

Properties

IUPAC Name

1-bromo-4-iodo-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYCOYDGYHAOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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